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molecular formula C10H14ClNO3 B8437581 Ethyl 4-amino-phenyloxyacetate hydrochloride CAS No. 6973-42-8

Ethyl 4-amino-phenyloxyacetate hydrochloride

Cat. No. B8437581
M. Wt: 231.67 g/mol
InChI Key: UFENDJKWVPGHGY-UHFFFAOYSA-N
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Patent
US05854245

Procedure details

To a 500 mL round bottomed flask with a stirring bar and a gas dispersion tube was added ethyl (4-(1,1-dimethylethoxycarbonylamino)phenoxy)acetate (11.9 g, 40.29 mmol) and dry EtOAc. This solution was cooled in an ice bath and saturated with anhydrous HCl gas over 15 min. The resulting suspension was aged 30 min. at 0° C. The excess HCl was removed with a stream of argon and the EtOAc was removed in vacuo. The solid product was triturated with EtOAc, collected on a frit, and dried in vacuo at room temperature to give 7.33 g (78%) of ethyl 4-aminophenoxyacetate, hydrochloride as a white crystalline soild.
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)(OC([NH:7][C:8]1[CH:20]=[CH:19][C:11]([O:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:10][CH:9]=1)=O)C.[ClH:22]>CCOC(C)=O>[ClH:22].[NH2:7][C:8]1[CH:9]=[CH:10][C:11]([O:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:19][CH:20]=1 |f:3.4|

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
CC(C)(OC(=O)NC1=CC=C(OCC(=O)OCC)C=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess HCl was removed with a stream of argon
CUSTOM
Type
CUSTOM
Details
the EtOAc was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The solid product was triturated with EtOAc
CUSTOM
Type
CUSTOM
Details
collected on a frit
CUSTOM
Type
CUSTOM
Details
dried in vacuo at room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.NC1=CC=C(OCC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.33 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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